1-(Propan-2-yl)quinoxalin-2(1H)-one
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Overview
Description
1-isopropyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. . The presence of the isopropyl group at the 1-position and the carbonyl group at the 2-position of the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-1H-quinoxalin-2-one can be achieved through various methods. One common approach involves the condensation of 1,2-diamines with dicarbonyl compounds . For instance, the reaction of 1,2-diaminobenzene with isopropyl glyoxalate under acidic conditions can yield 1-isopropyl-1H-quinoxalin-2-one. Another method involves the oxidative annulation of 1,2-diamines with α-hydroxy ketones or phenacyl bromides .
Industrial Production Methods
Industrial production of 1-isopropyl-1H-quinoxalin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as metal oxides or graphene-based composites, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 1-isopropyl-1H-quinoxalin-2-ol.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3-position of the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, 1-isopropyl-1H-quinoxalin-2-ol, and various substituted quinoxalines .
Scientific Research Applications
1-isopropyl-1H-quinoxalin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce cellular damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-one: Lacks the isopropyl group at the 1-position, resulting in different chemical properties and biological activities.
1-methyl-1H-quinoxalin-2-one: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
1-ethyl-1H-quinoxalin-2-one: Contains an ethyl group at the 1-position, which affects its solubility and interaction with biological targets.
Uniqueness
1-isopropyl-1H-quinoxalin-2-one is unique due to the presence of the isopropyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
63536-45-8 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-propan-2-ylquinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-7-11(13)14/h3-8H,1-2H3 |
InChI Key |
UIBCZQCFZZPLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=CC1=O |
Origin of Product |
United States |
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